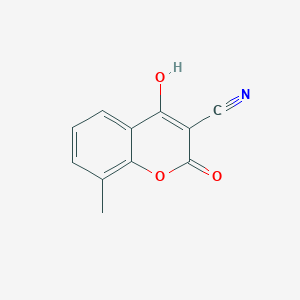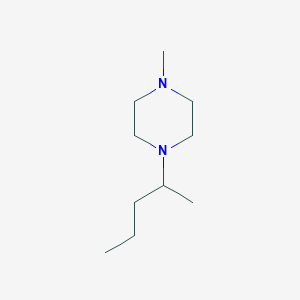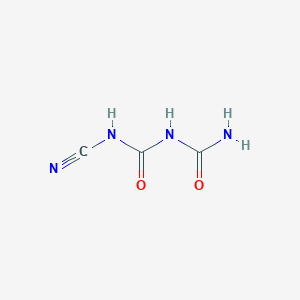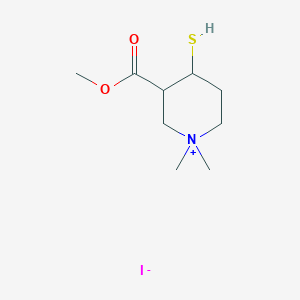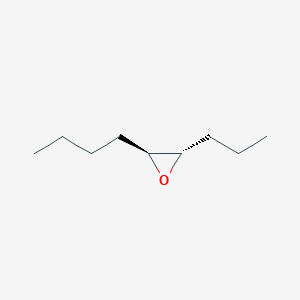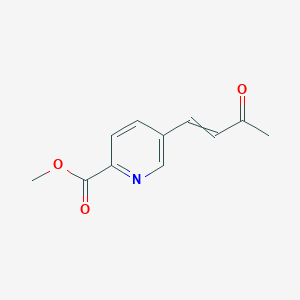
Benzoyl chloride, 3,3'-(chloromethylene)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoyl chloride, 3,3’-(chloromethylene)bis- is an organochlorine compound with the molecular formula C15H9Cl3O2. It is a colorless to pale yellow liquid with a pungent odor. This compound consists of two benzoyl chloride groups connected by a chloromethylene bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzoyl chloride, 3,3’-(chloromethylene)bis- can be synthesized through the reaction of benzoyl chloride with formaldehyde in the presence of a catalyst. The reaction typically occurs under acidic conditions, with hydrochloric acid being a common catalyst. The reaction can be represented as follows:
2C6H5COCl+CH2O→C6H5COCH2COC6H5+HCl
Industrial Production Methods
Industrial production of benzoyl chloride, 3,3’-(chloromethylene)bis- involves the same synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving high efficiency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoyl chloride, 3,3’-(chloromethylene)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into benzyl alcohol derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in aqueous or organic solvents.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoyl chloride derivatives.
Applications De Recherche Scientifique
Benzoyl chloride, 3,3’-(chloromethylene)bis- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoyl chloride, 3,3’-(chloromethylene)bis- involves its reactivity towards nucleophiles. The compound’s acyl chloride groups are highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations and modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl chloride: A simpler compound with a single benzoyl chloride group.
Benzyl chloride: Contains a benzyl group instead of a benzoyl group.
3-Chlorobenzoyl chloride: A benzoyl chloride derivative with a chlorine substituent on the benzene ring.
Uniqueness
Benzoyl chloride, 3,3’-(chloromethylene)bis- is unique due to its structure, which features two benzoyl chloride groups connected by a chloromethylene bridge. This unique structure imparts distinct reactivity and properties compared to other similar compounds.
Propriétés
Numéro CAS |
58218-42-1 |
|---|---|
Formule moléculaire |
C15H9Cl3O2 |
Poids moléculaire |
327.6 g/mol |
Nom IUPAC |
3-[(3-carbonochloridoylphenyl)-chloromethyl]benzoyl chloride |
InChI |
InChI=1S/C15H9Cl3O2/c16-13(9-3-1-5-11(7-9)14(17)19)10-4-2-6-12(8-10)15(18)20/h1-8,13H |
Clé InChI |
YPLUWTSDZICWEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)Cl)C(C2=CC(=CC=C2)C(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[2-(4-Aminophenyl)ethyl]amino}ethyl)acetamide](/img/structure/B14624917.png)
![Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B14624922.png)
